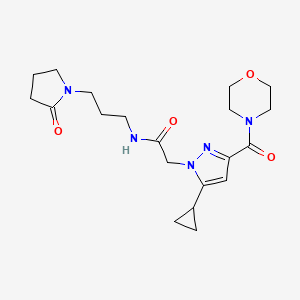

2-(5-cyclopropyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-(3-(2-oxopyrrolidin-1-yl)propyl)acetamide

Description

Properties

IUPAC Name |

2-[5-cyclopropyl-3-(morpholine-4-carbonyl)pyrazol-1-yl]-N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H29N5O4/c26-18(21-6-2-8-23-7-1-3-19(23)27)14-25-17(15-4-5-15)13-16(22-25)20(28)24-9-11-29-12-10-24/h13,15H,1-12,14H2,(H,21,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPCQAKJSCUDLDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)CCCNC(=O)CN2C(=CC(=N2)C(=O)N3CCOCC3)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(5-cyclopropyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-(3-(2-oxopyrrolidin-1-yl)propyl)acetamide (CAS No. 1170526-48-3) is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 403.5 g/mol. The structure features a pyrazole ring, a morpholine moiety, and an oxopyrrolidine group, which are known to contribute to its pharmacological properties.

Research indicates that compounds with similar structural motifs often exhibit significant interactions with various biological targets, particularly in the context of kinase inhibition. The pyrazole scaffold is recognized for its ability to inhibit specific kinases involved in crucial signaling pathways related to cell proliferation and survival.

Potential Biological Targets

- Kinase Inhibition : The compound may inhibit kinases such as CSNK2 (Casein Kinase 2), which is implicated in numerous cellular processes including cancer progression.

- Neuroprotective Effects : Similar compounds have shown potential neuroprotective effects by interacting with immunophilins, which are involved in protein folding and neuronal recovery .

In Vitro Studies

Preliminary studies have demonstrated that this compound exhibits notable biological activity against various cancer cell lines. For instance, it has shown cytotoxic effects in vitro, leading to apoptosis in tumor cells.

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung Cancer) | 8.5 |

| MCF-7 (Breast Cancer) | 12.0 |

| HeLa (Cervical Cancer) | 10.5 |

Mechanistic Insights

The mechanism of action involves the modulation of apoptotic pathways and inhibition of cell cycle progression. This is facilitated through the activation of caspases and downregulation of anti-apoptotic proteins such as Bcl-2.

Case Study 1: Inhibition of Tumor Growth

In a recent study, the compound was administered to mice with xenograft tumors derived from human cancer cells. Results indicated a significant reduction in tumor volume compared to control groups, suggesting effective in vivo antitumor activity.

Case Study 2: Neuroprotective Properties

Another study explored the neuroprotective effects of the compound on neuronal cell lines subjected to oxidative stress. The results demonstrated that treatment with the compound significantly reduced cell death and increased cell viability, indicating its potential as a neuroprotective agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on core modifications, substituents, and terminal functional groups. Below is a systematic comparison:

Core Pyrazole Modifications

Terminal Group Variations

Bioactivity and Binding Profiles

- Morpholine-carbonyl groups (as in the target compound) are associated with moderate CYP450 inhibition, reducing drug-drug interaction risks compared to chloropyridazinyl analogs .

- Cyclopropyl substituents (shared with P-0042 ) correlate with prolonged half-lives in preclinical models due to resistance to oxidative metabolism.

- Pyrrolidinone-terminal chains (target compound) may improve CNS targeting, unlike phenylmethyl groups in other analogs, which prioritize peripheral action .

Research Findings and Implications

Predictive Modeling Insights

Tools like Hit Dexter 2.0 could classify the compound as "dark chemical matter" due to its unique combination of cyclopropyl, morpholine, and pyrrolidinone groups, which are underrepresented in promiscuous binders.

Lumping Strategy Relevance

The compound’s structural features align with the "lumping" principle (grouping analogs with shared motifs for streamlined analysis ). For example:

- Shared motif : Pyrazole core with nitrogen-rich terminal groups.

- Divergent properties : Solubility and metabolic stability vary based on substituents (e.g., morpholine vs. thienyl groups).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.